Cas no 903329-76-0 (N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide)

N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide is a synthetic organic compound featuring a quinazolinone core linked to a phenylacetamide moiety via a methyl-substituted phenyl bridge. Its structure suggests potential biological activity, particularly in medicinal chemistry applications, due to the presence of the dihydroquinazolinone scaffold, known for interactions with enzymes and receptors. The phenoxyacetamide group may enhance solubility and bioavailability. This compound is of interest for research in drug discovery, particularly in targeting pathways involving kinase inhibition or protein-protein interactions. Its well-defined structure allows for precise modifications to optimize pharmacological properties. Suitable for experimental studies in therapeutic development.
N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide structure
903329-76-0 structure
Product Name:N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide
CAS No:903329-76-0
MF:C24H21N3O3
MW:399.441845655441
CID:6205684
PubChem ID:7294944
Update Time:2025-10-24

N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide
    • N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide
    • N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide
    • N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide
    • AKOS002063761
    • 903329-76-0
    • F2638-0231
    • Inchi: 1S/C24H21N3O3/c1-16-14-18(27-17(2)25-22-11-7-6-10-20(22)24(27)29)12-13-21(16)26-23(28)15-30-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28)
    • InChI Key: OBKDDKVJCVHZOA-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=C(C)N1C1=CC=C(C(C)=C1)NC(COC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 399.15829154g/mol
  • Monoisotopic Mass: 399.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 658
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 71Ų

N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide Pricemore >>

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Additional information on N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide

Comprehensive Overview of N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide (CAS No. 903329-76-0)

In the realm of pharmaceutical and biochemical research, N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide (CAS No. 903329-76-0) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and potential therapeutic applications, is frequently studied for its role in modulating biological pathways. Researchers and industry professionals often search for terms like "quinazoline derivatives", "phenoxyacetamide synthesis", and "CAS 903329-76-0 applications", reflecting its relevance in drug discovery and development.

The compound's structure features a quinazolinone core, a scaffold known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties. The presence of the phenoxyacetamide moiety further enhances its potential as a bioactive agent. Recent studies highlight its utility in targeting specific enzymes or receptors, making it a candidate for treating chronic diseases. Keywords such as "quinazolinone-based drugs" and "phenoxyacetamide mechanism of action" are commonly associated with this compound in scientific literature.

One of the trending topics in pharmaceutical research is the development of small-molecule inhibitors for precision medicine. N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide aligns with this trend, as its structure allows for selective interaction with biological targets. Searches for "CAS 903329-76-0 solubility" or "stability under physiological conditions" underscore the practical considerations for its use in formulations.

From a synthetic chemistry perspective, the compound's preparation involves multi-step reactions, often requiring optimization for yield and purity. Researchers frequently inquire about "synthetic routes for quinazolinone derivatives" or "purification methods for CAS 903329-76-0", indicating the technical challenges associated with its production. Advances in green chemistry have also spurred interest in eco-friendly synthesis protocols for such compounds.

In the context of drug delivery, the physicochemical properties of N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide play a critical role. Its logP value, hydrogen bonding capacity, and crystalline form are key parameters influencing bioavailability. Queries like "CAS 903329-76-0 pharmacokinetics" or "formulation strategies" are prevalent among formulation scientists aiming to enhance its therapeutic efficacy.

Beyond its pharmaceutical potential, this compound is also explored in agrochemical research, where derivatives of quinazolinone are investigated for their pesticidal or herbicidal activities. The intersection of medicinal and agricultural chemistry opens new avenues for its application, as seen in searches for "quinazolinone agrochemicals" or "phenoxyacetamide derivatives in crop protection".

In summary, N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-phenoxyacetamide (CAS No. 903329-76-0) represents a versatile compound with broad implications across multiple scientific disciplines. Its study addresses both fundamental research questions and practical challenges, making it a focal point for ongoing investigations. As the demand for targeted therapies and sustainable chemical solutions grows, this molecule is poised to remain at the forefront of innovation.

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